molecular formula H12N4O7S B089084 Triammonium nitrate sulfate CAS No. 12436-94-1

Triammonium nitrate sulfate

Cat. No. B089084
M. Wt: 212.19 g/mol
InChI Key: KKEOZWYTZSNYLJ-UHFFFAOYSA-O
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Patent
US06689181B2

Procedure details

Two ammonium sulfate nitrate materials were prepared and were examined for ammonium sulfate crystallite size and uniformity of dispersion amongst the crystals of double salt. Two charges were prepared, each consisted of 31.15 g of reagent grade ammonium sulfate (Fisher Scientific), 18.85 g of ammonium nitrate and 5.0 g of water. The ammonium sulfate and ammonium nitrate were in a molar ratio of 1.001:1. The ammonium sulfate had been ground to fine particles passing a Tyler No. 230 sieve (270 micrometer openings). The ammonium nitrate was ground from prills in a mortar and pestle.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
31.15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18.85 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
5 g
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:6].[NH4+].[N+:8]([O-:11])([O-:10])=[O:9].[NH4+]>O>[N+:8]([O-:11])([O-:10])=[O:9].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:6].[NH4+:8].[NH4+:8] |f:0.1.2,3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Step Two
Name
reagent
Quantity
31.15 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Step Four
Name
Quantity
18.85 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Step Nine
Name
Quantity
5 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Two charges were prepared

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].S(=O)(=O)([O-])[O-].[NH4+].[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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